Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate
Description
Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and multiple functional groups that contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 2-[[[1-(4-chloro-2,5-difluorobenzoyl)piperidine-4-carbonyl]amino]carbamothioylamino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N5O4S/c1-33-20(32)12-3-2-6-25-17(12)26-21(34)28-27-18(30)11-4-7-29(8-5-11)19(31)13-9-16(24)14(22)10-15(13)23/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,27,30)(H2,25,26,28,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEXDXJSNZWUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NNC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chloro-2,5-difluorobenzoyl chloride, which is then reacted with piperidine to form the corresponding piperidinyl derivative. This intermediate is further reacted with formohydrazide and methanethioyl chloride to introduce the formohydrazido and methanethioyl groups. Finally, the pyridine-3-carboxylate moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can introduce a wide range of new functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell survival . The results highlighted the potential for further development of this compound as an anticancer agent.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that derivatives containing fluorinated benzoyl groups can enhance antibacterial efficacy against resistant strains of bacteria .
Data Table: Antimicrobial Activity Against Various Pathogens
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders.
Case Study:
Research published in Neuropharmacology found that certain piperidine derivatives showed promise as anxiolytics by modulating GABAergic activity, leading to reduced anxiety-like behaviors in animal models . This opens avenues for exploring the neuropharmacological effects of this compound.
Synthesis and Development
The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made it feasible to produce this compound at a larger scale for further testing.
Synthesis Pathway Overview:
- Formation of piperidine derivative.
- Introduction of formohydrazido group.
- Coupling with pyridine-3-carboxylic acid derivative.
- Final methylation step to yield the target compound.
Mechanism of Action
The mechanism of action of Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups and aromatic rings may allow it to bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate can be compared to other compounds with similar structures or functional groups:
Similar Compounds: Compounds such as 4-chloro-2,5-difluorobenzoyl derivatives, piperidinyl formohydrazides, and pyridine-3-carboxylates share structural similarities with the target compound.
Uniqueness: The combination of these structural elements in a single molecule is unique, providing a distinct set of chemical and biological properties that may not be observed in the individual components or other related compounds.
Biological Activity
Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 396.89 g/mol. Its structure includes a pyridine ring, a piperidine moiety, and a difluorobenzoyl group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. A study found that compounds related to 4-chloro-2,5-difluorobenzoyl exhibited antimicrobial activity with varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural analogs have demonstrated anticancer activity in vitro. For example, compounds containing the difluorobenzoyl group have been linked to the inhibition of cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | HeLa |
| Compound B | Antimicrobial | 12.0 | E. coli |
| Compound C | Anticancer | 3.5 | MCF-7 |
Neuropharmacological Effects
Preliminary studies suggest that the piperidine component may interact with neurotransmitter systems, potentially offering neuroprotective effects. Compounds with similar piperidinyl structures have been studied for their ability to modulate dopamine receptors, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could alter signaling pathways associated with pain perception or mood regulation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study assessed various derivatives of piperidine for their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications in the benzoyl moiety significantly enhanced activity against Staphylococcus aureus .
- Anticancer Research : In vitro studies on a series of pyridine derivatives demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values suggesting potent activity that warrants further investigation into their mechanisms and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
